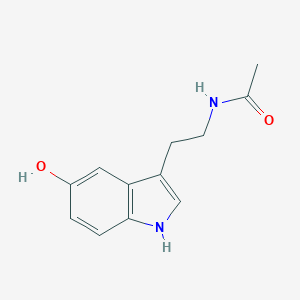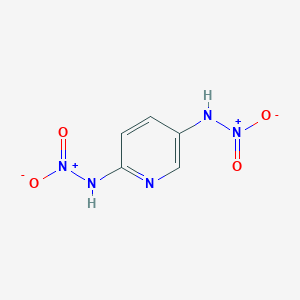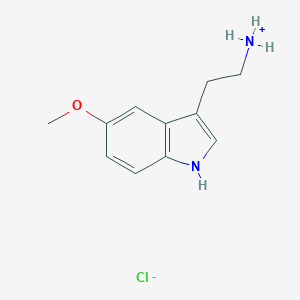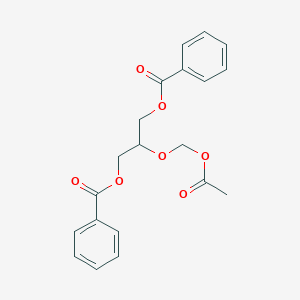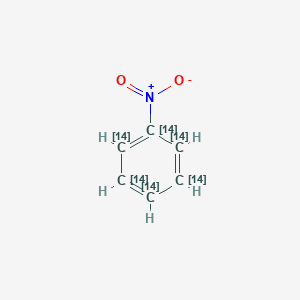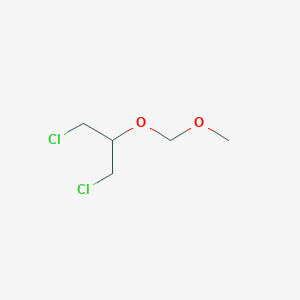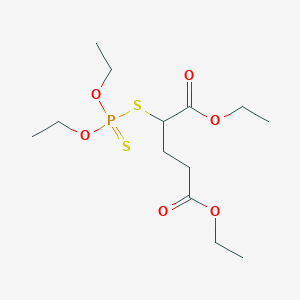
alpha-Glutarate malathion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-glutarate malate, also known as alpha-ketoglutarate malate, is a chemical compound that is widely used in scientific research. It is a combination of alpha-ketoglutarate and malic acid, two important molecules in the body. Alpha-ketoglutarate is an intermediate in the Krebs cycle, which is involved in the production of energy in the body. Malic acid is a key component of the malate-aspartate shuttle, which plays a role in transporting energy between the mitochondria and the cytosol. Alpha-glutarate malate has been shown to have a number of biochemical and physiological effects, and has potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of alpha-glutarate malate is not fully understood, but it is believed to be related to its role in energy metabolism. Alpha-ketoglutarate is an intermediate in the Krebs cycle, which is involved in the production of ATP, the primary energy currency of the cell. Malic acid is a key component of the malate-aspartate shuttle, which plays a role in transporting energy between the mitochondria and the cytosol. By combining these two molecules, alpha-glutarate malate may help to increase energy production and reduce fatigue.
Effets Biochimiques Et Physiologiques
Alpha-glutarate malate has a number of biochemical and physiological effects. It has been shown to increase ATP production, which may help to improve athletic performance and reduce fatigue. It has also been shown to increase muscle mass, possibly through its role in protein synthesis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-glutarate malate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, there are some limitations to its use. It is a relatively new compound, and there is still much that is not known about its effects. Additionally, it may not be appropriate for use in certain types of experiments, such as those involving animal models.
Orientations Futures
There are a number of potential future directions for research on alpha-glutarate malate. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and may be able to help prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. It has been shown to have a number of metabolic effects, and may be able to help regulate glucose and lipid metabolism. Finally, there is also interest in its potential use in the development of new drugs and therapeutic agents. Its unique combination of alpha-Glutarate malathionutarate and malic acid may make it a useful starting point for the development of novel compounds with a wide range of applications.
Méthodes De Synthèse
Alpha-glutarate malate can be synthesized by combining alpha-Glutarate malathionutarate and malic acid in a 1:1 ratio. The reaction can be catalyzed by a variety of enzymes, including fumarase, which converts malic acid to fumaric acid, and aconitase, which converts fumaric acid to alpha-Glutarate malathionutarate. The resulting alpha-glutarate malate is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Alpha-glutarate malate has a wide range of scientific research applications. It is commonly used as a nutritional supplement, and has been shown to have a number of health benefits. It has been used to improve athletic performance, increase muscle mass, and reduce fatigue. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Propriétés
Numéro CAS |
19594-34-4 |
|---|---|
Nom du produit |
alpha-Glutarate malathion |
Formule moléculaire |
C13H25O6PS2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
diethyl 2-diethoxyphosphinothioylsulfanylpentanedioate |
InChI |
InChI=1S/C13H25O6PS2/c1-5-16-12(14)10-9-11(13(15)17-6-2)22-20(21,18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
Clé InChI |
AZCYCJZIXYBDLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)SP(=S)(OCC)OCC |
Synonymes |
Phosphorodithioic acid O,O-diethyl S-[1,3-bis(ethoxycarbonyl)propyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



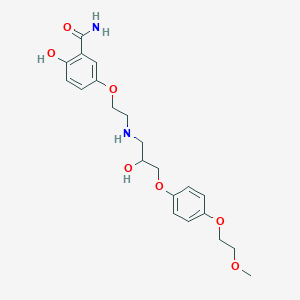
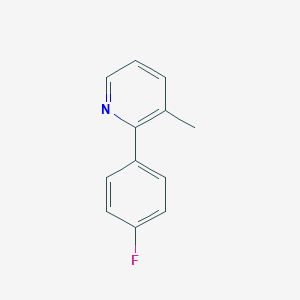
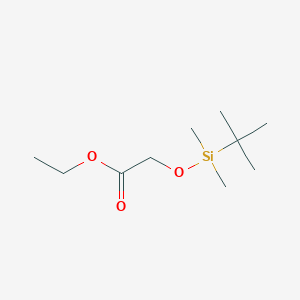
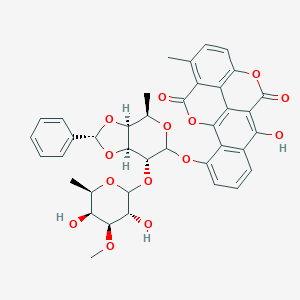
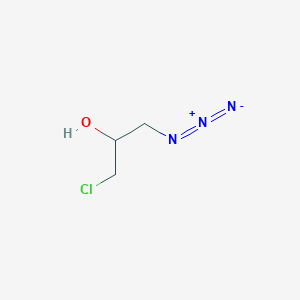
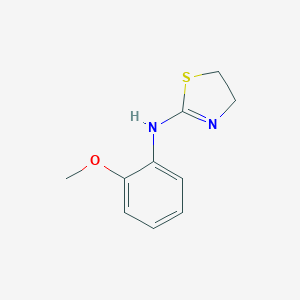
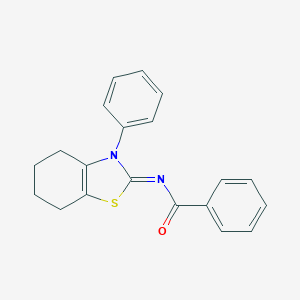
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
